

Investigating the Origins and Synthesis of HWY-289: A Technical Overview

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Initial Investigation: A comprehensive search of scientific databases and chemical literature has revealed no compound designated as "**HWY-289**." This suggests that **HWY-289** may be a hypothetical, proprietary, or as-yet-undisclosed molecule.

Given the absence of public-domain information on **HWY-289**, this guide will instead provide a template and an example of the requested in-depth technical analysis using a well-characterized molecule, Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This will serve to demonstrate the requested format for data presentation, experimental protocols, and visualizations which can be applied to **HWY-289** if and when information becomes available.

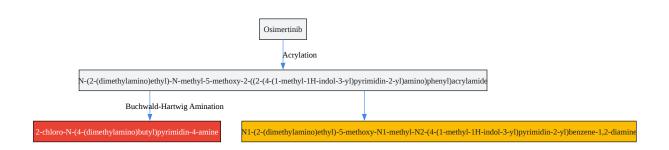
Section 1: Origins and Synthesis of Osimertinib

Osimertinib was developed by scientists at AstraZeneca and first reported in 2014. It was designed to target specific mutations in the EGFR gene, namely the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR inhibitors.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of Osimertinib is a multi-step process. A simplified retrosynthetic analysis reveals two key fragments: a pyrimidine core and a substituted aniline side chain.





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Figure 1: Simplified retrosynthetic analysis of Osimertinib.

Key Synthesis Step: Buchwald-Hartwig Amination

A crucial step in the synthesis involves a Palladium-catalyzed Buchwald-Hartwig amination to couple the pyrimidine core with the aniline side chain.

Experimental Protocol: Buchwald-Hartwig Amination for Osimertinib Precursor

- Reagents:
 - 2-chloro-N-(4-(dimethylamino)butyl)pyrimidin-4-amine (1.0 eq)
 - N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2-diamine (1.1 eq)
 - Pd2(dba)3 (0.02 eq)
 - Xantphos (0.04 eq)
 - NaOtBu (1.5 eq)
 - Toluene (solvent)



• Procedure:

- To an oven-dried flask, add the aniline derivative, palladium catalyst, and ligand.
- Evacuate and backfill the flask with an inert gas (e.g., Argon).
- Add the solvent, followed by the pyrimidine derivative and the base.
- Heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and guench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography.

Section 2: Biological Activity and Signaling Pathways

Osimertinib is a potent and irreversible inhibitor of EGFR mutants, including those with the T790M resistance mutation.

Ouantitative Data: Inhibitory Activity

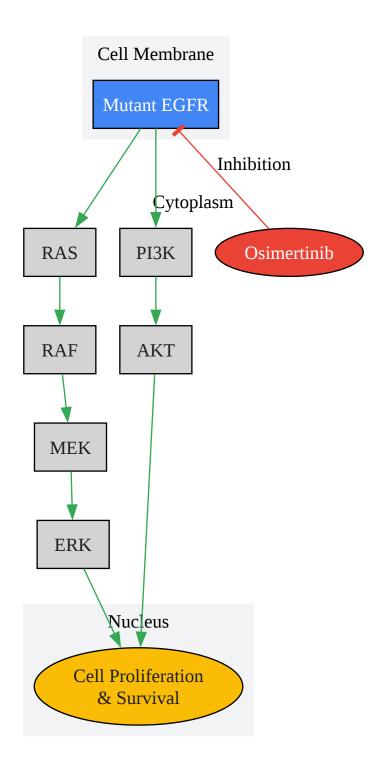
Target	IC ₅₀ (nM)
EGFR (L858R/T790M)	<1
EGFR (ex19del/T790M)	<1
EGFR (wild-type)	25-50

Mechanism of Action: EGFR Signaling Pathway

Osimertinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, thereby irreversibly inhibiting its kinase activity. This blocks downstream signaling



pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.



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Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

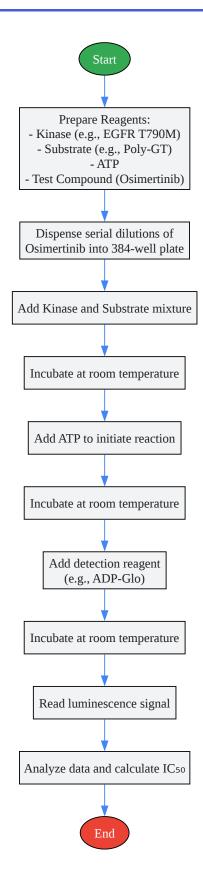


Section 3: Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of a compound like Osimertinib is often determined using a kinase inhibition assay.

Workflow Diagram





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Figure 3: General workflow for an in vitro kinase inhibition assay.



Detailed Protocol: ADP-Glo™ Kinase Assay

- Compound Preparation: Prepare a serial dilution of the test compound (e.g., Osimertinib) in the assay buffer.
- Reaction Setup:
 - \circ Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
 - Add 2.5 μL of the serially diluted compound.
 - Incubate for 60 minutes at room temperature.
- Kinase Reaction:
 - Add 2.5 μL of ATP solution to initiate the reaction.
 - Incubate for 60 minutes at room temperature.
- Signal Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional
 to the amount of ADP formed and thus, the kinase activity.
- Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
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